Meranzin hydrate
Overview
Description
Meranzin hydrate is a bioactive compound derived from the traditional Chinese medicine Chaihu-Shugan-San. It is known for its antidepressant and anti-atherosclerotic properties . The compound is a coumarin derivative and has been studied for its potential therapeutic effects on mood disorders and gastrointestinal dysfunction .
Mechanism of Action
Target of Action
Meranzin hydrate primarily targets the alpha 2-adrenoceptor and α±-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors . It also interacts with the ghrelin receptor, which plays a crucial role in its antidepressant effects .
Mode of Action
this compound interacts with its targets to produce antidepressive and prokinetic-like effects . It stimulates the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated mammalian target of rapamycin (p-mTOR) in the hippocampus . The compound’s interaction with the ghrelin receptor is particularly noteworthy, as it contributes significantly to its antidepressant effects .
Biochemical Pathways
this compound affects several biochemical pathways. It is involved in the regulation of the Wnt signaling, axon guidance, and MAPK signaling pathways . These pathways play a crucial role in neuronal development and function, and their modulation can have significant effects on mood and behavior.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and slowly eliminated, with a half-life exceeding 6.5 hours . The compound is metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9 .
Result of Action
this compound has been shown to improve depression-like behaviors and hypomotility in animal models . It alleviates symptoms similar to those treated by the traditional Chinese medicine formula Chaihu Shugan Powder (CSP) . The compound also stimulates the expression of BDNF and p-mTOR in the hippocampus, which are key proteins involved in neuroplasticity and neuronal survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its absorption and metabolism, potentially impacting its bioavailability and therapeutic effects. Additionally, genetic factors such as the presence of certain receptor variants can influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
Meranzin hydrate interacts with cytochrome P450s (CYPs) in its metabolism . Specifically, it has been identified as both a substrate and an inhibitor of CYP1A2 and CYP2C19 . These interactions play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It can ameliorate depression-like behavior in rats and improve depression-like behaviors and hypomotility . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is related to the competitive endogenous RNA (ceRNA) network . It has been found to regulate this network, which in turn affects the behavior of cells . Additionally, it stimulates the protein expressions of brain-derived neurotrophic factor (BDNF) and phosphorylated mammalian target of rapamycin (p-mTOR) in the hippocampus .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that the compound’s effects on depression-like behavior and hypomotility in rats improve over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been observed that the compound’s effects on depression-like behavior and hypomotility in rats improve with the administration of the compound .
Metabolic Pathways
This compound is involved in the metabolism of cytochrome P450s (CYPs) . It acts as both a substrate and an inhibitor of CYP1A2 and CYP2C19 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meranzin hydrate can be synthesized through high-speed counter-current chromatography (HSCCC). The process involves using a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in specific ratios . The apparatus is rotated at a specific speed to achieve the desired separation and purification of this compound.
Industrial Production Methods: In industrial settings, this compound is often extracted from the herb Fructus Aurantii. The extraction process involves using solvents like ethyl acetate and n-butanol to isolate the compound from the plant material . The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Meranzin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other coumarin derivatives.
Comparison with Similar Compounds
Meranzin hydrate is unique among coumarin derivatives due to its specific biological activities and molecular targets. Similar compounds include:
Meranzin: A closely related compound with similar chemical structure but different biological activities.
Neohesperidin: Another flavonoid glycoside with potential therapeutic effects on cardiovascular health.
Nobiletin: A polymethoxyflavone with anti-cancer and anti-inflammatory properties.
This compound stands out due to its dual role in modulating both mood and gastrointestinal function, making it a promising candidate for further research and therapeutic development.
Properties
IUPAC Name |
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUASRIGLRPAX-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5875-49-0 | |
Record name | 5875-49-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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